Uracil
説明
Uracil as a Fundamental Pyrimidine (B1678525) Nucleobase
This compound is classified as a pyrimidine nucleobase, characterized by its single-ring heterocyclic aromatic structure. Its chemical formula is C₄H₄N₂O₂, and it has a molar mass of 112.08676 g/mol . wikipedia.orgnih.govbiologyonline.comhimedialabs.com Structurally, this compound is a planar, unsaturated compound with two oxo groups at positions 2 and 4 of its pyrimidine ring. wikipedia.orgnih.govhimedialabs.comebi.ac.uknewworldencyclopedia.orgbyjus.comastrochem.org
This compound is one of the four canonical nucleobases found in RNA, alongside adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C). wikipedia.orgbiologyonline.comhimedialabs.comebi.ac.uknewworldencyclopedia.orgastrochem.orgbritannica.comgenome.govlabster.comtechnologynetworks.comfiveable.mewikipedia.orgchemeurope.com In RNA, this compound forms two hydrogen bonds with adenine, facilitating complementary base pairing. wikipedia.orgbiologyonline.comhimedialabs.comebi.ac.uknewworldencyclopedia.orgbyjus.combritannica.comlabster.comtechnologynetworks.comfiveable.mewikipedia.orgchemeurope.com A key distinction between this compound and thymine (B56734) (T), the pyrimidine found in deoxyribonucleic acid (DNA), is the absence of a methyl group at the 5th carbon position in this compound; thymine is essentially a methylated form of this compound. wikipedia.orgbiologyonline.comebi.ac.uknewworldencyclopedia.orgbyjus.comastrochem.orgwikipedia.orggeeksforgeeks.org
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₄N₂O₂ |
| Molar Mass | 112.08676 g/mol wikipedia.orgnih.govbiologyonline.comhimedialabs.com |
| Appearance | Solid nih.gov |
| Melting Point | 335 °C (608 K) wikipedia.orgbiologyonline.comnewworldencyclopedia.org |
| Solubility in Water | Soluble (3600 mg/L at 25 °C) nih.govnewworldencyclopedia.orgfishersci.ca |
| pKa (acidic) | 9.389 newworldencyclopedia.org |
| pKa (basic) | -3.4 newworldencyclopedia.org |
| PubChem CID | 1174 nih.govfishersci.campg.de |
Distinctive Roles of this compound in Nucleic Acid Biology
This compound's primary biological function is its integral role as a constituent of RNA molecules. wikipedia.orgbiologyonline.comhimedialabs.comebi.ac.uknewworldencyclopedia.orgastrochem.orgbritannica.comgenome.govlabster.comtechnologynetworks.comfiveable.me In RNA, this compound replaces thymine, which is found in DNA. wikipedia.orgbiologyonline.comebi.ac.uknewworldencyclopedia.orgastrochem.orgbritannica.comgenome.govtechnologynetworks.comfiveable.mewikipedia.orgchemeurope.comgeeksforgeeks.org This evolutionary difference contributes to the distinct properties and functions of DNA and RNA. While DNA, as the carrier of genetic information, requires high stability, RNA's transient nature allows for easier degradation, which is crucial for regulating gene expression. genome.govgeeksforgeeks.orgroyalsocietypublishing.orgnih.gov
During RNA synthesis, or transcription, this compound pairs specifically with adenine on the DNA template, ensuring the accurate transfer of genetic information from DNA to messenger RNA (mRNA). himedialabs.combritannica.comfiveable.me This base pairing is fundamental for the proper folding and functionality of various RNA types, including mRNA, transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are essential for protein synthesis and other cellular processes. wikipedia.orgbritannica.comgenome.govfiveable.me
Beyond its role in RNA, this compound is also significant in DNA repair mechanisms. Although this compound is typically absent from DNA, it can appear in DNA through two primary pathways: spontaneous deamination of cytosine or the misincorporation of deoxyuridine 5'-triphosphate (dUTP) during DNA replication. royalsocietypublishing.orgnih.govnih.govfrontiersin.orgpnas.orgnih.govwikipedia.orgyoutube.com The deamination of cytosine to this compound is a common occurrence that, if unrepaired, can lead to mutagenic C→T transitions in the genetic code. biologyonline.comroyalsocietypublishing.orgnih.govnih.govfrontiersin.orgpnas.orgnih.govwikipedia.orgyoutube.com To counteract these potentially damaging events, organisms employ sophisticated DNA repair systems. This compound-DNA glycosylase (UNG) is a key enzyme in the base excision repair (BER) pathway, specifically designed to recognize and excise this compound bases from DNA by cleaving the N-glycosidic bond, thus preventing mutations and maintaining genomic integrity. royalsocietypublishing.orgnih.govfrontiersin.orgpnas.orgnih.govwikipedia.org
This compound is also deeply integrated into cellular metabolism. It is a precursor for the biosynthesis of essential pyrimidine nucleotides, including uridine (B1682114) monophosphate (UMP), uridine diphosphate (B83284) (UDP), and uridine triphosphate (UTP). wikipedia.orgbiologyonline.comnewworldencyclopedia.orgbyjus.comfishersci.canih.govfrontiersin.orgcreative-proteomics.com These nucleotides are crucial for various metabolic processes, such as the biosynthesis of polysaccharides and the transport of sugars. wikipedia.orgnewworldencyclopedia.orgnih.govfrontiersin.orgcreative-proteomics.com Furthermore, this compound and its derivatives act as allosteric regulators and coenzymes in numerous biochemical reactions in both animals and plants. wikipedia.orgfishersci.ca The enzyme dUTPase plays a critical role in preventing the erroneous incorporation of this compound into DNA by maintaining low intracellular levels of dUTP. nih.gov
Table 2: Key Metabolic Intermediates and Related Compounds of this compound
Historical Perspectives on this compound Research
The term "this compound" was first coined in 1885 by the German chemist Robert Behrend, who was engaged in synthesizing derivatives of uric acid. wikipedia.orgebi.ac.uknewworldencyclopedia.orgbyjus.com The actual discovery and isolation of this compound occurred in 1900 by Italian serologist Alberto Ascoli. wikipedia.orgebi.ac.uknewworldencyclopedia.orgbyjus.comlabster.com Ascoli successfully isolated this compound through the hydrolysis of yeast nuclein and subsequently found it in various biological sources, including bovine thymus and spleen, herring sperm, and wheat germ. wikipedia.orgebi.ac.uknewworldencyclopedia.orgbyjus.comlabster.comchemeurope.com The chemical structure of this compound was definitively proven in 1901. labster.com
A pivotal moment in this compound research, and indeed in molecular biology, came in 1961 with the "poly-U" experiment conducted by Marshall Nirenberg and Heinrich Matthaei. acs.org In this groundbreaking experiment, they used a synthetic RNA chain composed solely of this compound units (poly-U) to direct the synthesis of a protein chain consisting exclusively of phenylalanine. acs.org This experiment unequivocally demonstrated that messenger RNA (mRNA) acts as a template for protein synthesis, effectively breaking the first "word" of the genetic code and establishing this compound's crucial role in translating genetic information into functional proteins. acs.org This discovery laid the foundation for deciphering the entire genetic code and significantly advanced the understanding of RNA's central role in cellular life. acs.org
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Record name | uracil | |
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Related CAS |
28806-15-7 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |
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DSSTOX Substance ID |
DTXSID4021424 | |
| Record name | Uracil | |
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Molecular Weight |
112.09 g/mol | |
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Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Uracil | |
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Solubility |
3.6 mg/mL | |
| Record name | Uracil | |
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CAS No. |
66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |
| Record name | Uracil | |
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| Record name | 2,4-Pyrimidinediol | |
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| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |
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| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |
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| Record name | Uracil [USAN:JAN] | |
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| Record name | uracil | |
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| Record name | Uracil-5-d | |
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| Record name | URACIL | |
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Melting Point |
330 °C | |
| Record name | Uracil | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Uracil in Ribonucleic Acid Rna Structure and Function
Uracil's Integration into RNA Primary Structure
In RNA, this compound is incorporated into the primary structure as part of a ribonucleotide. Each RNA nucleotide consists of three components: a five-carbon sugar called ribose, a phosphate (B84403) group, and a nitrogenous base, which can be this compound. libretexts.orgmsstate.edujove.com The this compound base is attached to the 1' carbon of the ribose sugar. libretexts.orgmsstate.edujove.com Adjacent nucleotides are then linked together by phosphodiester bonds, which form between the phosphate group of one nucleotide and the 3'-hydroxyl group of the ribose sugar of the next nucleotide. libretexts.orgjove.comlibretexts.org This creates a sugar-phosphate backbone, with the nitrogenous bases, including this compound, protruding from it. msstate.edubritannica.com RNA synthesis, or transcription, occurs in a 5' to 3' direction, meaning new nucleotides are always added to the 3' end of the growing RNA chain. jove.com
This compound's Role in RNA Secondary and Tertiary Structure Formation
This compound plays a critical role in the formation and stabilization of RNA's complex secondary and tertiary structures through various base-pairing interactions. jove.comwikipedia.orggeeksforgeeks.org
Canonical this compound-Adenine Base Pairing in RNA
The most common and fundamental interaction involving this compound in RNA is its canonical base pairing with adenine (B156593) (A). wikipedia.orgquora.comhee.nhs.uk This pairing is analogous to the adenine-thymine (A-T) pairing in DNA. quora.comchemguide.co.uk this compound and adenine form two hydrogen bonds, contributing to the stability of RNA secondary structures, such as short double-stranded helices within a single RNA molecule. wikipedia.orgwikipedia.orglabxchange.orgnih.gov This Watson-Crick base pairing is crucial for the accurate transcription of genetic information from a DNA template, where this compound pairs with adenine on the DNA template strand. jove.combritannica.comwikipedia.org
Non-Canonical this compound Base Pairing (e.g., this compound-Guanine, this compound-Cytosine, this compound-Uracil) and RNA Structural Flexibility
Beyond canonical A-U pairing, this compound is highly versatile and can engage in various non-canonical base pairings, which are essential for RNA's structural flexibility and diverse functions. wikipedia.orgwikipedia.orglbl.govtaylorandfrancis.com The most frequently observed non-canonical base pair involving this compound is the guanine-uracil (G-U) wobble pair. wikipedia.orgwikipedia.orgnih.govfrontiersin.org This G-U wobble pair forms two hydrogen bonds and is nearly isomorphic to Watson-Crick base pairs, allowing it to be accommodated within RNA helices with minimal structural distortions. wikipedia.orgnih.govfrontiersin.org
Research has also revealed the existence of other non-canonical pairings, such as this compound-cytosine (U-C) and this compound-uracil (U-U) base pairs. lbl.gov U-C base pairs typically involve only a single hydrogen bond but can be stabilized by surrounding water molecules. lbl.gov U-U pairs, on the other hand, can form two hydrogen bonds and are stable without the need for tightly bound water molecules. lbl.gov These non-canonical interactions are prevalent in various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA), and contribute significantly to the formation of complex RNA three-dimensional structures. wikipedia.orgwikipedia.orglbl.govnih.govfrontiersin.org The ability of this compound to form these diverse pairings highlights its role as a "universal partner" in RNA structure, enabling the molecule to adopt a wide range of specific and intricate folds. lbl.gov
| Base Pair Type | Number of Hydrogen Bonds | Description | Prevalence/Significance |
|---|---|---|---|
| Adenine-Uracil (A-U) | 2 | Canonical Watson-Crick pairing. | Fundamental for RNA secondary structure and transcription. wikipedia.orghee.nhs.uklabxchange.org |
| Guanine-Uracil (G-U) | 2 | Non-canonical "wobble" pairing. | Most common non-canonical pair, crucial for tRNA-mRNA decoding and RNA structure. wikipedia.orgwikipedia.orgnih.govfrontiersin.org |
| This compound-Cytosine (U-C) | 1 | Non-canonical pairing. | Observed in stable RNA double helices, stabilized by water molecules. lbl.gov |
| This compound-Uracil (U-U) | 2 | Non-canonical pairing. | Observed in RNA structures, stable without external water molecules. lbl.gov |
Influence of this compound on RNA Folding Dynamics
The presence and pairing characteristics of this compound significantly influence RNA folding dynamics. The flexibility offered by non-canonical this compound pairings, particularly the G-U wobble pair, allows RNA molecules to adopt diverse and intricate three-dimensional shapes. wikipedia.orgnih.gov These unique chemical, structural, and dynamic properties of G-U pairs enable them to substitute for canonical pairs while introducing specific structural perturbations, such as patterns of overtwisting or undertwisting in the RNA double helix. nih.gov Such structural nuances are critical for RNA's ability to perform its various biological functions, including catalysis and molecular recognition. wikipedia.orgnih.govfrontiersin.org Additionally, modifications involving this compound, such as pseudouridylation (isomerization of this compound to pseudouridine), can further stabilize RNA secondary structures by facilitating additional hydrogen bonding, thereby impacting RNA stability and function. nih.gov
Functional Implications of this compound in Diverse RNA Species
This compound's presence is fundamental to the diverse roles of various RNA species in cellular processes.
This compound in Messenger RNA (mRNA)
In messenger RNA (mRNA), this compound serves as a direct substitute for thymine (B56734) found in DNA. wikipedia.orgwikipedia.orgtechnologynetworks.com During transcription, the genetic information encoded in DNA is copied into an mRNA molecule, where adenine in the DNA template is transcribed as this compound in the mRNA. jove.combritannica.comchemguide.co.ukwikipedia.org This substitution allows mRNA to carry the appropriate genetic information from DNA to the ribosomes for protein synthesis. wikipedia.org Each sequence of three nitrogen-containing bases in mRNA, known as a codon, specifies the incorporation of a particular amino acid during translation. britannica.combbc.co.uk The presence of this compound in mRNA is crucial for this coding function, as it dictates the complementary base pairing with adenine in transfer RNA (tRNA) anticodons during protein synthesis. libretexts.orgquora.com Furthermore, the inherent instability of RNA, partly due to the presence of this compound, allows for the rapid degradation of older mRNA molecules, enabling cells to dynamically regulate gene expression. genome.gov
This compound in Transfer RNA (tRNA) Modification and Decoding
Transfer RNA (tRNA) molecules are crucial adaptors in protein synthesis, delivering specific amino acids to the ribosome during translation. qiagen.com this compound residues in tRNA are frequently subjected to a wide array of post-transcriptional modifications, which are critical for tRNA maturation, stability, and accurate decoding of mRNA codons. tandfonline.comnih.govasm.org These modifications can alter the physicochemical properties of the tRNA, influencing its structure, dynamics, and interactions with other molecules.
One of the most abundant and prevalent modifications in tRNA is pseudouridylation, where uridine (B1682114) is isomerized to pseudouridine (B1679824) (Ψ). tandfonline.comnih.gov This modification involves a carbon-carbon bond between the this compound base and the ribose sugar, instead of the typical nitrogen-carbon glycosidic bond. tandfonline.com Pseudouridine modifications can significantly impact RNA structure and function, contributing to the stability of tRNA tertiary structure and influencing decoding accuracy. tandfonline.comportlandpress.com For example, pseudouridine at position 55 (Ψ55) is universally conserved across all forms of life analyzed, highlighting its importance. tandfonline.com
Another significant modification involving this compound is the addition of methyl groups, such as 5-methyluridine (B1664183) (m⁵U or ribothymidine). tandfonline.comnih.gov The 5-methyluridine modification at position 54 (m⁵U54) is highly conserved and plays a crucial role in stabilizing the tRNA tertiary structure and preventing the formation of tRNA-derived small RNAs (tsRNAs). tandfonline.comnih.govasm.org
Thiolation, which involves the incorporation of sulfur atoms, also occurs on this compound residues, forming modified nucleosides like 4-thiouridine (B1664626) (s⁴U) and 2-thiouridine (B16713) (s²U). tandfonline.com These modifications are commonly found at specific positions in tRNA, such as position 8 and 9 for s⁴U in bacteria and archaea, where s⁴U can act as a near-ultraviolet (UVA) radiation sensor. tandfonline.com Other 2-thiouridine derivatives, such as 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) at the wobble position (position 34) in tRNAs, are vital for proper mRNA decoding and protein translation, preventing missense errors. tandfonline.comasm.org
Dihydrouridine (D) is another common modification of this compound in tRNA, formed by the reduction of the double bond between C5 and C6 of uridine. portlandpress.com This modification is frequently found in the D-loop of tRNA and is known to promote tRNA secondary and tertiary structure, despite the loss of aromaticity preventing base stacking interactions. portlandpress.com
These diverse modifications of this compound in tRNA contribute to the molecule's ability to accurately and efficiently translate the genetic code, ensuring the fidelity of protein synthesis.
Table 1: Examples of Modified this compound Nucleosides in tRNA and their Roles
| Modified Nucleoside | Description & Location (Examples) | Role in tRNA Function |
| Pseudouridine (Ψ) | Isomer of uridine, C-C bond to ribose. Found widely in tRNA, e.g., Ψ55. tandfonline.comportlandpress.com | Stabilizes tRNA tertiary structure, influences decoding accuracy. tandfonline.comportlandpress.com |
| 5-Methyluridine (m⁵U) | Methylated this compound, e.g., m⁵U54. tandfonline.comnih.gov | Stabilizes tRNA tertiary structure, prevents tsRNA formation. tandfonline.comnih.gov |
| 4-Thiouridine (s⁴U) | Sulfur at position 4, e.g., s⁴U at positions 8 and 9 in bacterial/archaeal tRNA. tandfonline.com | UV radiation sensor, structural role. tandfonline.com |
| 2-Thiouridine (s²U) derivatives (e.g., mnm⁵s²U, mcm⁵s²U) | Sulfur at position 2, typically at wobble position 34. tandfonline.com | Critical for proper mRNA decoding and protein translation fidelity. tandfonline.com |
| Dihydrouridine (D) | Reduced this compound, found in D-loop. portlandpress.com | Promotes tRNA secondary and tertiary structure. portlandpress.com |
This compound in Ribosomal RNA (rRNA)
This compound residues participate in the extensive intramolecular base pairing that defines rRNA's complex three-dimensional structure. These base pairings, including U-A pairs, help stabilize the rRNA molecule and create specific pockets and surfaces essential for binding messenger RNA (mRNA), transfer RNA (tRNA), and various ribosomal proteins. The precise arrangement of these bases, including this compound, within the rRNA scaffold is crucial for the ribosome's ability to accurately position mRNA and tRNA during translation and to catalyze peptide bond formation.
This compound in Small Non-coding RNAs
Beyond its well-established roles in mRNA, tRNA, and rRNA, this compound is also a component of various small non-coding RNAs (ncRNAs). These diverse RNA molecules play crucial regulatory roles in gene expression and other cellular processes without being translated into proteins. qiagen.com
Examples of small non-coding RNAs that contain this compound include:
Small nuclear RNAs (snRNAs): These are involved in pre-mRNA splicing, a process that removes introns from precursor messenger RNA. This compound-rich snRNAs (U-snRNAs) are key components of the spliceosome, where this compound residues contribute to the recognition of splice sites and the catalytic reactions of splicing.
Small nucleolar RNAs (snoRNAs): These guide chemical modifications of rRNAs, tRNAs, and other small RNAs. Some snoRNAs, particularly C/D box snoRNAs, guide the 2'-O-methylation of ribose sugars, while H/ACA box snoRNAs guide pseudouridylation. This compound residues within these snoRNAs, or the this compound residues they target for modification, are essential for their function.
The specific sequence context and structural environment of this compound residues within these small non-coding RNAs are critical for their diverse regulatory functions, highlighting this compound's importance beyond its direct involvement in protein synthesis.
Uracil in Deoxyribonucleic Acid Dna : Occurrence and Biological Significance
Evolutionary Rationale for Thymine (B56734) over Uracil in DNA
The evolutionary shift from this compound in RNA to thymine in DNA is a crucial aspect of maintaining genetic stability. Chemically, thymine is a this compound molecule with an additional methyl group attached at the 5-position scienceinschool.orgwikipedia.orgwikipedia.org. This methylation provides several advantages for DNA.
One primary reason for thymine's selection in DNA is its role in DNA repair mechanisms. Cytosine can spontaneously deaminate to this compound through a process called hydrolytic deamination, which is a common type of DNA damage scienceinschool.orgstackexchange.comwikipedia.orgpnas.org. If this compound were a standard base in DNA, cellular repair systems would struggle to distinguish between a naturally occurring this compound and a this compound resulting from cytosine deamination stackexchange.comresearchgate.netquora.com. This ambiguity would lead to unrepaired mutations, as the deaminated cytosine (now this compound) would pair with adenine (B156593) during replication instead of guanine (B1146940), resulting in a C:G to T:A transition mutation scienceinschool.orgpnas.orgroyalsocietypublishing.org. By having thymine as the standard base, any detected this compound in DNA is recognized as an error and can be efficiently removed and replaced with cytosine by enzymes like this compound-DNA glycosylase (UDG) stackexchange.comwikipedia.orgnih.gov.
Furthermore, the methyl group in thymine contributes to increased DNA stability. Thymine exhibits greater resistance to photochemical mutation, thereby enhancing the stability of the genetic message stackexchange.comresearchgate.netquora.com. The methyl group also makes thymine more hydrophobic than this compound, which helps to position it more centrally within the double helix, further protecting the base pairs from the external environment reddit.com. This enhanced stability is vital for DNA's role as the long-term, high-fidelity repository of genetic information nih.govreddit.com.
Sources of this compound in DNA
This compound's presence in DNA is typically an anomaly, arising from two main sources: spontaneous deamination of cytosine and the misincorporation of deoxyuridine monophosphate (dUMP) during DNA replication royalsocietypublishing.orgnih.govresearchgate.netoup.combiorxiv.org.
Spontaneous deamination is a hydrolytic reaction where the amino group of cytosine is removed and replaced by a keto group, converting cytosine into this compound and releasing ammonia (B1221849) scienceinschool.orgwikipedia.orgchemeurope.com. This process occurs regularly in cells, with estimates suggesting that between 70 and 200 this compound bases are generated per human cell per day due to cytosine deamination pnas.orgroyalsocietypublishing.org. The rate of cytosine deamination is significantly increased in single-stranded DNA compared to double-stranded DNA pnas.orgnih.govresearchgate.net. If left unrepaired, this this compound, originally paired with guanine, will pair with adenine during subsequent DNA replication, leading to a C:G to T:A transition mutation scienceinschool.orgpnas.org.
This compound can also be incorporated into DNA during replication when deoxyuridine triphosphate (dUTP) is mistakenly used instead of deoxythymidine triphosphate (dTTP) scienceinschool.orgroyalsocietypublishing.orgnih.govoup.comresearchgate.net. This misincorporation leads to the formation of U:A base pairs in the DNA pnas.orgroyalsocietypublishing.orgnih.gov. Normally, cellular mechanisms, particularly the enzyme deoxyuridine triphosphatase (dUTPase), work to keep dUTP levels very low compared to dTTP, thereby preventing this compound incorporation during DNA synthesis scienceinschool.orgontosight.aispandidos-publications.com. However, if this regulation is disrupted, for instance, due to folate depletion which impairs dTMP synthesis, the ratio of dUTP to dTTP can rise, leading to increased this compound misincorporation scienceinschool.orgresearchgate.netresearchgate.net. It is estimated that up to 10,000 dUMP misincorporation events can occur per genome per day researchgate.net.
Biological Implications of this compound in DNA
The presence of this compound in DNA has significant biological implications, ranging from its impact on DNA structural integrity to its role as a signaling molecule in specific cellular contexts.
This compound in DNA can severely compromise DNA structural integrity and genomic stability. While U:A pairs resulting from dUMP misincorporation are not directly mutagenic, their accumulation at high levels can be lethal to cells pnas.orgresearchgate.net. The primary mechanism for removing this compound from DNA is the base excision repair (BER) pathway, initiated by this compound-DNA glycosylases (UDGs) wikipedia.orgpnas.orgnih.govbiorxiv.orgelifesciences.org. These enzymes excise the this compound base, creating an abasic (AP) site wikipedia.orgpnas.org. Subsequent repair steps involve AP endonucleases, DNA polymerase, and DNA ligase to restore the DNA duplex wikipedia.orgpnas.org.
However, if the rate of this compound generation exceeds the repair capacity, or if repair itself is dysregulated, it can lead to detrimental consequences. Excessive this compound in DNA, particularly in conditions like chronic folate/methyl deficiency, is associated with increased genomic instability, evidenced by elevated AP sites and DNA strand breaks oup.com. High levels of single-strand breaks (SSBs) can progress to DNA double-strand breaks (DSBs) and chromosomal instability nih.gov. The presence of this compound can also alter DNA-protein interactions and interfere with normal gene expression biorxiv.orgoup.comnih.gov.
Despite its generally deleterious nature in DNA, this compound can also serve as a crucial signaling molecule in specific biological processes. For instance, in adaptive immunity, this compound is a normal intermediate during somatic hypermutation (SHM) and class switch recombination (CSR) royalsocietypublishing.orgnih.gov. These processes, vital for antibody diversity, are initiated by activation-induced cytosine deaminase (AID), which converts cytosine to this compound at specific DNA loci scienceinschool.orgroyalsocietypublishing.orgnih.gov. The subsequent removal of this compound by UNG2 (a this compound-DNA glycosylase) then triggers an error-prone repair response, leading to the desired mutations and sequence changes scienceinschool.orgnih.gov.
This compound also plays a role in programmed cell death in certain organisms, such as insects during their pupal stage. In these cases, significant amounts of this compound are incorporated into DNA in tissues destined for degradation. The accumulated this compound can then act as a signal to initiate cell death, especially in the absence of the main this compound-DNA glycosylase enzyme scienceinschool.org. Furthermore, this compound can be introduced into retroviral DNA by host defense mechanisms, facilitating the degradation of viral DNA nih.govnih.gov. This highlights this compound's dual nature in DNA: a mutagenic burden when uncontrolled, but also a tool for programmed DNA modification or degradation in specific biological contexts nih.gov.
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 1174 mims.comuni.lumassbank.eu |
| Thymine | 1135 guidetopharmacology.orgfishersci.canih.govwikidata.org |
| Cytosine | 597 wikipedia.orgmpg.debmrb.iofishersci.cauni.lu |
| Deoxyuridine Monophosphate (dUMP) | 65063 nih.gov |
Table: Estimated Daily this compound Generation in Human Cells
| Source of this compound in DNA | Estimated Daily Events per Cell |
| Spontaneous Cytosine Deamination | 70-200 pnas.orgroyalsocietypublishing.org |
| dUMP Misincorporation | Up to 10,000 researchgate.net |
This compound in DNA and Adaptive Immunity (e.g., Somatic Hypermutation, Class Switch Recombination)
This compound plays a crucial and deliberate role in the adaptive immune system, specifically in the processes of somatic hypermutation (SHM) and class switch recombination (CSR). royalsocietypublishing.orgnih.govbiorxiv.orgacs.orgnih.govresearchgate.netaai.org These mechanisms are essential for generating antibody diversity and optimizing immune responses. The initiation of both SHM and CSR in B cells relies on the enzyme activation-induced cytidine (B196190) deaminase (AID). royalsocietypublishing.orgresearchgate.netaai.org
AID deaminates cytosine bases within immunoglobulin genes, converting them into this compound. royalsocietypublishing.orgresearchgate.netaai.orgwikipedia.org This conversion results in a this compound-guanine (U:G) mismatch in the DNA. royalsocietypublishing.orgwikipedia.org The presence of this compound in DNA triggers downstream processing pathways, primarily involving this compound-DNA glycosylases (UDGs) and mismatch repair (MMR) proteins. royalsocietypublishing.orgresearchgate.netaai.org
Nuclear this compound-DNA glycosylase 2 (UNG2), encoded by the UNG gene, is a key enzyme responsible for excising this compound from these U:G contexts in immunoglobulin genes during SHM and CSR. royalsocietypublishing.orgnih.govnih.gov This excision creates an abasic site, which is then subject to error-prone DNA polymerases or other repair pathways, leading to the targeted mutations characteristic of SHM. researchgate.netaai.org In CSR, the this compound lesions can lead to DNA strand breaks necessary for recombination. researchgate.net
Research findings highlight the importance of UNG2 in these processes. Humans deficient in UNG2 exhibit recurrent infections and lymphoid hyperplasia, along with skewed SHM and defective CSR, resulting in elevated immunoglobulin M (IgM) levels and significantly reduced levels of IgG, IgA, and IgE. nih.gov Similarly, UNG-defective mice can develop B-cell lymphoma later in life. nih.gov This demonstrates that while this compound in DNA is generally considered a lesion, its enzymatic generation and subsequent processing by UNG2 are integral to the normal functioning of adaptive immunity. royalsocietypublishing.orgnih.gov
This compound in Viral DNA (e.g., Bacteriophages)
While rare in the DNA of most organisms, this compound is a natural constituent of the DNA in several intriguing bacteriophages. nih.gov In these phages, this compound completely replaces thymine in their genomic DNA. nih.govpnas.org Notable examples include Bacillus subtilis-infecting phages PBS1 and PBS2. nih.govpnas.org
The presence of this compound instead of thymine in viral DNA is an unusual evolutionary adaptation. It has been hypothesized that such viruses might represent an evolutionary relic from an ancient RNA-based world, where this compound was the prevalent pyrimidine (B1678525), and it was not exchanged for thymine when DNA became the genetic material. nih.gov To maintain their this compound-containing DNA within host cells that typically remove this compound from DNA, these bacteriophages employ specific strategies. nih.gov
One critical strategy involves the manipulation of the host's nucleotide pool and the inhibition of host defense mechanisms. Phages with this compound-DNA often induce proteins that increase the intracellular concentration of deoxyuridine triphosphate (dUTP) relative to deoxythymidine triphosphate (dTTP), thereby promoting the incorporation of this compound during viral DNA replication. pnas.orgpnas.org Furthermore, these phages encode inhibitors of host this compound-DNA glycosylases (UDGs). nih.govpnas.orgpnas.orgbiorxiv.org For instance, protein p56 from Bacillus subtilis phage φ29 inhibits host UDG activity, preventing the excision of this compound from the viral DNA and ensuring efficient viral DNA replication. pnas.orgpnas.org Without such inhibitors, the host's UDG activity would significantly impair viral DNA replication by excising this compound residues, leading to DNA breaks and reduced phage production. pnas.orgpnas.org The ability of phage DNA polymerases to incorporate dUMP and replicate past this compound also contributes to the stability of these unique genomes. pnas.org
The study of viruses with this compound-DNA genomes offers insights into early evolutionary events of nucleic acids and the ongoing molecular arms race between viruses and their hosts. nih.govbiorxiv.org
Uracil Metabolism and Regulatory Pathways
De Novo Pyrimidine (B1678525) Biosynthesis with Uracil as a Key Intermediate
The de novo pyrimidine biosynthesis pathway is a six-step process that converts simple precursor molecules into Uridine (B1682114) Monophosphate (UMP), which serves as the foundational pyrimidine nucleotide from which all other pyrimidine nucleotides, including those containing this compound, are derived. creative-proteomics.comslideshare.netcsic.esresearchgate.net This pathway is highly conserved across diverse organisms, although the organization of the enzymatic machinery can vary significantly. csic.esresearchgate.netnih.gov
Enzymatic Steps Leading to Uridine Monophosphate (UMP) Synthesis
In animals, the initial three enzymatic reactions of de novo pyrimidine synthesis are catalyzed by a single, trifunctional cytoplasmic enzyme complex known as CAD. This complex integrates the activities of Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II), Aspartate Transcarbamoylase (ATCase), and Dihydroorotase (DHOase). csic.esresearchgate.net In contrast, in bacterial systems, these three activities are typically carried out by separate, monofunctional proteins. csic.esresearchgate.net
The sequential enzymatic steps leading to UMP synthesis are detailed below:
Formation of Carbamoyl Phosphate: The pathway initiates with Carbamoyl Phosphate Synthetase II (CPS II), which catalyzes the conversion of glutamine, carbon dioxide (CO₂), and ATP into carbamoyl phosphate. This reaction is the first committed and rate-limiting step of the pathway. creative-proteomics.comslideshare.netcsic.eslibretexts.org
Synthesis of Carbamoyl Aspartate: Carbamoyl phosphate then condenses with aspartate to form carbamoyl aspartate. This reaction is mediated by Aspartate Transcarbamoylase (ATCase). creative-proteomics.comslideshare.netcsic.eslibretexts.org
Ring Closure to Dihydroorotate (B8406146): Dihydroorotase (DHOase) catalyzes the intramolecular condensation of carbamoyl aspartate, leading to the formation of dihydroorotate through a ring closure and dehydration reaction. slideshare.netcsic.eswikipedia.org
Oxidation to Orotate (B1227488): Dihydroorotate is subsequently oxidized to orotate by Dihydroorotate Dehydrogenase (DHODH). Notably, in eukaryotes, this is the sole mitochondrial step in the biosynthesis of pyrimidine rings, with the other enzymes being cytosolic. creative-proteomics.comcsic.eswikipedia.org
Formation of Orotidine (B106555) Monophosphate (OMP): Orotate undergoes phosphoribosylation, a process where it is linked to 5-phosphoribosyl-1-pyrophosphate (PRPP) to yield orotidine monophosphate (OMP). This step is catalyzed by Orotate Phosphoribosyltransferase (OPRT). creative-proteomics.comslideshare.netcsic.eswikipedia.org
Decarboxylation to UMP: The final step involves OMP Decarboxylase (OMPDC), which catalyzes the removal of a carboxyl group from OMP, resulting in the production of Uridine Monophosphate (UMP), the first pyrimidine nucleotide of the de novo pathway. creative-proteomics.comslideshare.netcsic.eswikipedia.org
Following UMP synthesis, it can be further phosphorylated to Uridine Diphosphate (B83284) (UDP) and Uridine Triphosphate (UTP). UTP can then be converted to Cytidine (B196190) Triphosphate (CTP) through the action of CTP synthase. creative-proteomics.comlibretexts.orgcore.ac.uk
Table 1: Enzymatic Steps in De Novo UMP Synthesis
| Step | Enzyme | Substrates | Products | Location (Animals) |
| 1 | Carbamoyl Phosphate Synthetase II (CPS II) | Glutamine, CO₂, 2 ATP | Carbamoyl Phosphate | Cytosol (part of CAD) |
| 2 | Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate, Aspartate | Carbamoyl Aspartate | Cytosol (part of CAD) |
| 3 | Dihydroorotase (DHOase) | Carbamoyl Aspartate | Dihydroorotate | Cytosol (part of CAD) |
| 4 | Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | Orotate | Mitochondria |
| 5 | Orotate Phosphoribosyltransferase (OPRT) | Orotate, PRPP | Orotidine Monophosphate (OMP) | Cytosol (part of UMP Synthase) |
| 6 | OMP Decarboxylase (OMPDC) | Orotidine Monophosphate (OMP) | Uridine Monophosphate (UMP) | Cytosol (part of UMP Synthase) |
Regulatory Mechanisms of De Novo Synthesis
The de novo pyrimidine biosynthesis pathway is subject to stringent regulation to prevent the wasteful overproduction of nucleotides while ensuring their sufficient supply for cellular needs. creative-proteomics.comontosight.aicore.ac.uk This regulation primarily involves feedback inhibition by end products and allosteric activation by specific precursors. slideshare.netlibretexts.orgmicrobenotes.com
Feedback Inhibition by UTP: Carbamoyl Phosphate Synthetase II (CPS II), the enzyme responsible for the first committed step, is allosterically inhibited by Uridine Triphosphate (UTP). Elevated levels of UTP signal sufficient pyrimidine nucleotide pools, leading to a reduction in CPS II activity and a downregulation of the pathway. creative-proteomics.comcore.ac.ukmicrobenotes.com
Regulation of Aspartate Transcarbamoylase (ATCase): Aspartate Transcarbamoylase (ATCase), a key regulatory enzyme particularly in bacteria, exhibits complex allosteric control. libretexts.orgwikipedia.orgcore.ac.uk
Inhibition by CTP: Cytidine Triphosphate (CTP), an end product of the pyrimidine pathway, binds to regulatory subunits of ATCase, thereby inhibiting its activity. This mechanism helps to maintain a balanced ratio of pyrimidine nucleotides. libretexts.orgmicrobenotes.compeoi.net
Activation by ATP: Conversely, Adenosine Triphosphate (ATP), a purine (B94841) nucleotide, acts as an allosteric activator of ATCase. This activation ensures that pyrimidine synthesis is coordinated with the availability of purine nucleotides, which are also essential for nucleic acid synthesis. libretexts.orgmicrobenotes.com
Activation by Aspartate: Aspartate, a substrate for ATCase, also contributes to enzyme activation by binding to its catalytic site and promoting the enzyme's more active (R) conformational state. libretexts.org
Regulation of CTP Synthetase: The enzyme CTP synthetase, which converts UTP to CTP, is also subject to feedback inhibition by its product, CTP. This regulatory loop helps to fine-tune the relative concentrations of UTP and CTP within the cell. libretexts.org
Coordination with Cell Cycle and PRPP: The cellular demand for pyrimidines significantly increases during the cell cycle, particularly in the S-phase when DNA replication occurs. To meet this demand, enzymes like CPS II and UMP synthase are activated. creative-proteomics.com Furthermore, the production of Phosphoribosyl Pyrophosphate (PRPP), a vital precursor for both de novo and salvage nucleotide synthesis, is upregulated in conjunction with pyrimidine synthesis to ensure an adequate supply of building blocks. creative-proteomics.com
Table 2: Regulatory Mechanisms in De Novo Pyrimidine Synthesis
| Enzyme | Regulator | Effect | Mechanism |
| Carbamoyl Phosphate Synthetase II (CPS II) | Uridine Triphosphate (UTP) | Inhibition | Allosteric feedback inhibition |
| Aspartate Transcarbamoylase (ATCase) | Cytidine Triphosphate (CTP) | Inhibition | Allosteric binding to regulatory subunits |
| Aspartate Transcarbamoylase (ATCase) | Adenosine Triphosphate (ATP) | Activation | Allosteric binding to regulatory subunits |
| Aspartate Transcarbamoylase (ATCase) | Aspartate | Activation | Binding to catalytic site, favoring R state |
| CTP Synthetase | Cytidine Triphosphate (CTP) | Inhibition | Feedback inhibition |
This compound Salvage Pathways
This compound salvage pathways offer an energy-efficient alternative to de novo synthesis for the production of pyrimidine nucleotides. creative-proteomics.comontosight.aiwikipedia.orgnih.gov These pathways are crucial for recycling free pyrimidine bases and nucleosides that arise from the natural degradation of nucleic acids (DNA and RNA) or are acquired from external sources. creative-proteomics.comwikipedia.orgmicrobenotes.compeoi.net Salvage pathways are particularly important in tissues with lower proliferative activity, where de novo synthesis might be less active, and in cells experiencing high nucleotide turnover rates. creative-proteomics.comontosight.aiwikipedia.orgfiveable.me By efficiently recovering these preformed components, cells can conserve significant metabolic energy and maintain adequate nucleotide pools, which are vital for various cellular processes, including the synthesis of new nucleic acids. creative-proteomics.comontosight.aiwikipedia.orgfiveable.me
This compound Phosphoribosyltransferase (UPRT) Activity
This compound Phosphoribosyltransferase (UPRT; EC 2.4.2.9) is a pivotal enzyme within the pyrimidine salvage pathway. fiveable.meuniprot.orgplos.orggenecards.org It directly catalyzes the conversion of the free pyrimidine base this compound into Uridine Monophosphate (UMP), which serves as a common precursor for all downstream pyrimidine nucleotides. fiveable.meuniprot.orgplos.org The enzymatic reaction involves the transfer of a phosphoribosyl group from 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to this compound, resulting in the formation of UMP and pyrophosphate (PPᵢ). fiveable.meuniprot.orgplos.org
The UPRT-catalyzed reaction can be summarized as: this compound + PRPP → UMP + PPᵢ uniprot.orgplos.org
This enzyme is critical for enabling cells to efficiently reutilize this compound, thereby ensuring the maintenance of sufficient nucleotide levels necessary for RNA synthesis and other essential metabolic functions. fiveable.megenecards.org While UPRTs have been extensively studied and characterized in various lower organisms, robust experimental evidence for detectable UPRT catalytic activity in humans has been limited. plos.orguniprot.org Nevertheless, human cells can still acquire UMP through other existing salvage mechanisms. plos.org
Table 3: Kinetic Parameters of Toxoplasma gondii this compound Phosphoribosyltransferase (UPRT)
| Parameter | Value | Substrate | Notes |
| KM | 3.5 μM | This compound | |
| KM | 216 μM | PRPP | in the absence of GTP |
| KM | 37.4 μM | PRPP | in the presence of GTP |
| Vmax | 0.45 μmol/min/mg |
This compound Permeases and Transport Systems
For this compound to be integrated into the salvage pathway, it must first be transported across the cell membrane into the cytoplasm. This vital process is facilitated by specific transmembrane transport proteins known as this compound permeases. wikipathways.orgwikipedia.orgtandfonline.com These transporters are responsible for the efficient uptake of exogenous this compound molecules from the external environment. wikipathways.orgoup.com
Key examples of characterized this compound transport systems include:
Fur4p in Saccharomyces cerevisiae (Yeast): Fur4p is a well-characterized this compound permease in yeast that specifically mediates the uptake of this compound. It functions as a proton symporter, actively co-transporting this compound and protons into the cell. The efficiency of this compound uptake by Fur4p is directly influenced by the proton gradient across the plasma membrane. wikipathways.orgwikipedia.orgyeastgenome.org Fur4p typically does not transport other natural pyrimidines such as cytosine, thymine (B56734), or uridine. yeastgenome.org
UraA in Escherichia coli: UraA is a this compound permease found in Escherichia coli. It belongs to the Nucleobase Cation Symporter-2 (NCS2) family, also known as the Nucleobase Ascorbate Transporter (NAT) family. Proteins within this family are generally 414–650 amino acid residues in length and often possess 14 transmembrane segments, facilitating transport reactions that involve the symport of a nucleobase with a proton or, in some cases, a sodium ion. wikipedia.orgnih.gov
PLUTO in Arabidopsis thaliana (Plants): PLUTO (plastidic nucleobase transporter) is a member of the Nucleobase:Cation-Symporter1 protein family in Arabidopsis thaliana. This transporter is localized within the plastid envelope and is capable of transporting both purine and pyrimidine nucleobases, including this compound. PLUTO operates as a proton-substrate symporter, and its transport activity is significantly inhibited by proton uncouplers, indicating its reliance on the proton motive force. nih.gov
These dedicated transport systems are indispensable for supplying preformed pyrimidine bases to the salvage pathways, particularly when de novo synthesis is limited or when cells require rapid access to nucleotides from external sources. wikipathways.orgoup.comnih.gov
Regulation of this compound Salvage Pathway Components
The activity and cellular abundance of components involved in the this compound salvage pathway are precisely regulated to maintain optimal cellular nucleotide homeostasis. This regulation occurs through various mechanisms, including transcriptional control, post-transcriptional modifications, and controlled protein degradation. wikipathways.orgyeastgenome.org
Regulation of this compound Permeases:
Transcriptional Control: In Saccharomyces cerevisiae, the transcription of the FUR4 gene, which encodes the this compound permease Fur4p, is induced in the presence of galactose. Conversely, the expression of Fur4p is downregulated when this compound is abundant (whether from exogenous sources or internal catabolism). This mechanism prevents the excessive accumulation of intracellular this compound-derived nucleotides. yeastgenome.org
Protein Turnover and Degradation: The steady-state levels of plasma membrane transporters, such as Fur4p, are tightly controlled through regulated delivery to the cell surface and subsequent turnover. In the presence of high this compound concentrations, the degradation of Fur4p is accelerated. This process involves the phosphorylation of Fur4p at the plasma membrane, followed by ubiquitylation (mediated by the Rsp5p ubiquitin ligase), subsequent endocytosis, and eventual degradation within vacuoles. yeastgenome.orgnih.gov Interestingly, newly synthesized Fur4p can be directly diverted from the Golgi apparatus to the vacuole for degradation in the presence of excess this compound, thereby bypassing the plasma membrane entirely. yeastgenome.orgnih.gov This sophisticated mechanism prevents the cell from accumulating an undesirable surplus of this compound when it is readily available.
Regulation of this compound Phosphoribosyltransferase (UPRT):
Allosteric Activation: In certain organisms, such as Toxoplasma gondii, UPRT activity is allosterically activated by Guanosine Triphosphate (GTP). The binding of GTP can significantly enhance the enzyme's catalytic rate. uniprot.org This allosteric regulation suggests a metabolic crosstalk between purine and pyrimidine pathways, where the availability of purine nucleotides can influence the efficiency of pyrimidine salvage.
Transcriptional Regulation: Studies in Lactobacillus plantarum have demonstrated that mutations in the upp gene, which encodes UPRT, can alter the this compound-dependent regulation of the biosynthetic pyr operon. This indicates a functional link between the salvage pathway and the de novo synthesis pathway, where UPRT activity can modulate the expression of genes involved in de novo pyrimidine production. nih.gov
Enzymology of Uracil: Focus on Dna Repair and Modification
Uracil DNA Glycosylase (UDG) Family: Structure, Function, and Classification
Distinct Mammalian UDG Isoforms and Their Specific Roles (UNG1, UNG2, SMUG1, TDG, MBD4)
Roles in Repair of Cytosine Deamination Products
This compound can appear in DNA through two main mechanisms: the misincorporation of deoxyuridine monophosphate (dUMP) during DNA replication, resulting in U:A pairs, or the spontaneous or enzymatic deamination of cytosine, leading to mutagenic U:G mismatches royalsocietypublishing.orgnih.govnih.govresearchgate.netebi.ac.ukresearchgate.netresearchgate.net. Spontaneous hydrolytic deamination of cytosine to this compound is a constant source of genome instability, occurring approximately 70–200 times per cell per day in humans royalsocietypublishing.orgnih.govpnas.org. If not repaired, these U:G mismatches are highly mutagenic, leading to C:G to A:T transition mutations upon DNA replication royalsocietypublishing.orgresearchgate.netresearchgate.netpnas.orgscienceinschool.org.
The primary defense mechanism against this compound in DNA is the Base Excision Repair (BER) pathway, initiated by a class of enzymes known as this compound-DNA glycosylases (UDGs) nih.govresearchgate.netebi.ac.ukresearchgate.netwikipedia.orgvaia.com. These enzymes recognize and excise this compound residues from the DNA by cleaving the N-glycosidic bond, leaving an abasic (AP) site researchgate.netscienceinschool.orgwikipedia.orgvaia.com. In mammalian cells, at least five different this compound-DNA glycosylases have been identified: mitochondrial UNG1, nuclear UNG2 (both encoded by the UNG gene), and the nuclear proteins SMUG1, TDG, and MBD4 royalsocietypublishing.orgnih.govresearchgate.netresearchgate.netnih.gov.
UNG2 is considered a major nuclear this compound-DNA glycosylase, playing a central role in the post-replicative removal of misincorporated dUMP (U:A lesions) and contributing significantly to the repair of U:G mismatches royalsocietypublishing.orgnih.govresearchgate.netresearchgate.netnih.gov.
SMUG1 (Single-strand-selective monofunctional this compound-DNA glycosylase) has a broader substrate specificity than UNG2 and acts as an efficient backup for UNG in repairing U:G mismatches, particularly in single-stranded DNA royalsocietypublishing.orgresearchgate.netwikipedia.orgnih.govplos.org.
TDG (Thymine DNA Glycosylase) and MBD4 (Methyl-CpG-binding domain protein 4) have specialized roles, particularly in removing this compound and thymine (B56734) from mismatches in CpG contexts royalsocietypublishing.orgresearchgate.netwikipedia.orgnih.gov. MBD4 also interacts with MLH1, suggesting a role in mismatch repair royalsocietypublishing.org.
The repair process following this compound excision involves several steps: an AP endonuclease cleaves the DNA strand at the abasic site, followed by DNA polymerase filling the gap with the correct nucleotide (cytosine), and finally, DNA ligase sealing the backbone scienceinschool.orgvaia.com.
Table 1: Mammalian this compound-DNA Glycosylases and Their Primary Roles
| Enzyme | Subcellular Localization | Primary Substrate Specificity | Key Roles in DNA Repair |
| UNG1 | Mitochondrial | This compound in DNA | Mitochondrial DNA repair |
| UNG2 | Nuclear | Misincorporated dUMP (U:A), deaminated cytosine (U:G) | Post-replicative repair, immunoglobulin gene diversification |
| SMUG1 | Nuclear | This compound in single-stranded and double-stranded DNA (U:G) | Backup for UNG, broader specificity |
| TDG | Nuclear | This compound/Thymine in G:U/G:T mismatches, especially in CpG contexts | Repair of deaminated cytosine/5-methylcytosine |
| MBD4 | Nuclear | This compound/Thymine in G:U/G:T mismatches, especially in CpG contexts | Interacts with mismatch repair, binds methylated DNA |
Roles in Epigenetic Regulation
While this compound in DNA is primarily viewed as a lesion requiring repair, there are emerging indications of its potential involvement in epigenetic regulation. MBD4, one of the this compound-DNA glycosylases, was initially discovered for its ability to bind to methylated DNA royalsocietypublishing.org. It possesses the capacity to remove this compound and thymine that result from the deamination of CpG sites and methylated CpG sites, respectively royalsocietypublishing.orgresearchgate.netwikipedia.orgnih.gov. This suggests a direct link between this compound processing and the maintenance of epigenetic marks, particularly in CpG islands where DNA methylation is prevalent. Furthermore, genomic this compound has been suggested as a potential epigenetic marker, indicating a more complex role beyond simple DNA damage researchgate.net.
This compound-Modifying Enzymes (Beyond UDG)
Beyond the direct removal of this compound by UDGs, other enzymes play crucial roles in the formation or metabolic regulation of this compound-containing precursors, thereby influencing this compound's presence and impact on DNA.
Activation-Induced Deaminase (AID), also known as AICDA, is a 24 kDa enzyme critical for adaptive immunity, particularly in B lymphocytes wikipedia.org. AID functions as a DNA cytosine deaminase, converting cytosine residues directly into this compound within specific DNA regions, notably the variable (V) and switch (S) regions of immunoglobulin genes royalsocietypublishing.orgnih.govwikipedia.orgduke.edunih.govresearchgate.netpnas.orgnih.govnih.govresearchgate.net. This enzymatic deamination results in the formation of U:G mismatches in the DNA wikipedia.orgnih.gov.
AID's activity is central to two key processes:
Somatic Hypermutation (SHM): The this compound lesions introduced by AID initiate an error-prone DNA repair response. The removal of this compound by UNG creates abasic sites, which are then processed by translesion synthesis DNA polymerases, leading to a high rate of point mutations in immunoglobulin gene variable regions, thereby increasing antibody diversity and affinity royalsocietypublishing.orgnih.govscienceinschool.orgplos.orgwikipedia.orgresearchgate.netnih.govresearchgate.nettaylorandfrancis.com.
Class Switch Recombination (CSR): AID-induced uracils, followed by UNG excision and subsequent processing by AP endonucleases, can lead to single-strand breaks (SSBs) or even double-strand breaks (DSBs) in the switch regions researchgate.netnih.govtaylorandfrancis.compnas.org. These breaks facilitate the recombination of different immunoglobulin constant regions, allowing B cells to produce antibodies with different effector functions while maintaining antigen specificity royalsocietypublishing.orgnih.govresearchgate.netnih.govresearchgate.net.
AID preferentially deaminates cytosines in single-stranded DNA (ssDNA), often within specific "hotspot" motifs (e.g., WRCY, where W=A/T, R=purine (B94841), Y=pyrimidine) wikipedia.orgnih.govrupress.org. The transient unwinding of DNA during transcription is thought to expose ssDNA, making it accessible to AID duke.edupnas.orgnih.govrupress.org. The interplay between AID and UNG is crucial; while UNG typically initiates faithful repair, in the context of AID-induced uracils in immunoglobulin genes, it becomes part of a mechanism that generates mutations and DNA strand breaks, driving antibody diversification royalsocietypublishing.orgnih.govplos.orgresearchgate.nettaylorandfrancis.com.
Table 2: Key Steps in AID-Mediated this compound Formation and Processing
| Step | Enzyme/Mechanism Involved | Outcome | Biological Process Affected |
| Cytosine Deamination | Activation-Induced Deaminase (AID) | Cytosine (C) converted to this compound (U), forming U:G mismatch | SHM, CSR initiation |
| This compound Excision | This compound-DNA Glycosylase (UNG) | Removal of this compound, creating Abasic (AP) site | SHM, CSR progression |
| Abasic Site Processing | AP Endonuclease, DNA Polymerases | DNA strand breaks, error-prone synthesis, mutations | SHM, CSR completion |
Thymidylate synthase (TS) is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) wikipedia.orgnih.govproteopedia.orgtaylorandfrancis.comebi.ac.uknih.gov. This reaction is the sole de novo pathway for the production of dTMP, a direct precursor for DNA synthesis wikipedia.orgproteopedia.orgtaylorandfrancis.comebi.ac.ukingentaconnect.comresearchgate.net. TS utilizes N5,N10-methylenetetrahydrofolate as a methyl donor in this reductive methylation process wikipedia.orgnih.govebi.ac.uknih.govresearchgate.netnih.gov.
The balanced supply of deoxynucleotides, including dTMP, is essential for accurate DNA replication and repair wikipedia.orgproteopedia.orgresearchgate.net. Disruptions in dUMP homeostasis can lead to the accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA by DNA polymerases, introducing this compound (U:A pairs) nih.govnih.govresearchgate.netebi.ac.ukresearchgate.netresearchgate.netingentaconnect.comnih.govresearchgate.netresearchgate.netaacrjournals.org.
A key enzyme in preventing dUTP accumulation and subsequent this compound misincorporation is deoxyuridine nucleotidohydrolase (dUTPase) ingentaconnect.comnih.govresearchgate.net. dUTPase hydrolyzes dUTP to dUMP and pyrophosphate, thereby reducing the cellular dUTP pool and providing substrate for TS ingentaconnect.comnih.govresearchgate.net. Under normal conditions, the combined actions of TS and dUTPase ensure that this compound is largely excluded from DNA ingentaconnect.com.
However, conditions that inhibit TS, such as certain chemotherapeutic drugs (e.g., 5-fluorothis compound (B62378), which is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate or FdUMP, a potent TS inhibitor), lead to an imbalance in deoxynucleotide pools wikipedia.orgtaylorandfrancis.comingentaconnect.comresearchgate.netnih.govresearchgate.netaacrjournals.orgontosight.ai. This inhibition causes dUMP (and consequently dUTP) to accumulate, overwhelming dUTPase activity and leading to increased this compound misincorporation into DNA ingentaconnect.comresearchgate.netnih.govresearchgate.netresearchgate.netaacrjournals.org. The subsequent attempts by the BER pathway to remove this misincorporated this compound can result in "futile cycling" and lead to DNA strand breaks, contributing to cell death ingentaconnect.comnih.govaacrjournals.org. This highlights the critical role of TS and dUMP homeostasis in maintaining genomic stability.
Table 3: Enzymes and Molecules in dUMP Homeostasis
| Enzyme/Molecule | Role in dUMP Homeostasis | Impact on this compound in DNA |
| Thymidylate Synthase (TS) | Catalyzes dUMP to dTMP conversion, sole de novo dTMP source | Prevents dUMP/dUTP accumulation, thus preventing this compound misincorporation |
| Deoxyuridine Monophosphate (dUMP) | Substrate for TS; precursor to dUTP | Elevated levels can lead to dUTP accumulation and this compound misincorporation |
| Deoxyuridine Triphosphate (dUTP) | Product of dUMP phosphorylation | Misincorporated into DNA if levels are high |
| dUTPase | Hydrolyzes dUTP to dUMP | Reduces dUTP levels, preventing this compound misincorporation |
| 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) | Potent inhibitor of TS | Leads to dUMP/dUTP accumulation and increased this compound misincorporation |
Uracil Derivatives and Analogues in Research Applications
Design and Synthesis of Uracil Derivatives
The design and synthesis of this compound derivatives involve strategic chemical modifications to the core pyrimidine (B1678525) ring. These modifications aim to alter the compound's chemical and biological properties, influencing its interactions with enzymes and receptors involved in nucleic acid metabolism. fishersci.ie
Chemical Modification Strategies (e.g., N-substitution, C-substitution)
Chemical modifications of the this compound structure are typically performed at the N(1), N(3), C(5), and C(6) positions of the pyrimidine ring to develop new bioactive agents. acs.org
C-substitution involves replacing hydrogen atoms on the carbon atoms of the this compound ring with various functional groups. A common strategy is halogenation at the C5 position, leading to derivatives such as 5-fluorothis compound (B62378) (5-FU), 5-bromothis compound, and 5-iodothis compound. wikipedia.orgfishersci.cawikidata.orgnih.govmdpi.comwikidata.org A naturally occurring example of a C5 modification is 5-methylthis compound, also known as thymine (B56734). tcichemicals.comsigmaaldrich.com Nucleoside derivatives of this compound, such as 2'-deoxyuridine, can also undergo C5 modifications, including halogenation (e.g., chloro-2'-deoxyuridine (CldU), bromodeoxyuridine (BrdU), iododeoxyuridine (IdU)) or the introduction of other groups like 5-ethynyl or 5-hydroxymethyl. fishersci.se
N-substitution involves attaching groups to the nitrogen atoms of the this compound ring. For instance, 3-benzyl-5-bromo-1,6-dimethylthis compound features a benzyl (B1604629) group at the N3 position. fishersci.se Another example is 5-fluoro-N-((p-propoxyphenyl)sulfonyl)-uracil, which has a sulfonamide group attached to a nitrogen atom. fishersci.ie The synthesis of these derivatives generally involves multiple steps, beginning with the preparation of this compound, followed by selective alkylation, halogenation, and other reactions to introduce the desired functional groups. fishersci.se
Table 1: Chemical Modification Strategies for this compound Derivatives
| Position of Modification | Examples of Substituents | Impact on Structure/Properties |
| C5 | Fluorine (5-FU) | Antimetabolite, anticancer agent wikidata.org |
| C5 | Bromine (5-Bromothis compound) | Antimetabolite, mutagen mdpi.comuni.lu |
| C5 | Iodine (5-Iodothis compound) | Antimetabolite, incorporated into DNA wikidata.org |
| C5 | Methyl (Thymine) | Natural DNA nucleobase tcichemicals.comsigmaaldrich.com |
| C5 (on 2'-deoxyuridine) | Halogens (Cl, Br, I) | Labeling substrates for DNA synthesis studies fishersci.se |
| C5 (on 2'-deoxyuridine) | Ethynyl (EdU) | DNA synthesis assay, cell proliferation tracking wikipedia.org |
| N1, N3 | Benzyl, Sulfonamide | Altered chemical and biological properties, lipophilicity fishersci.iefishersci.se |
| N1, N3, C5, C6 | Various | Development of new bioactive agents acs.org |
Impact of Substituents on Molecular Interactions
The nature and position of substituents on the this compound core significantly influence its molecular interactions, affecting properties such as stability, solubility, and biological activity. nih.gov The placement of a substituent relative to the endocyclic nitrogen atoms can profoundly impact its electron-withdrawing or electron-donating strength. uni.lu For instance, electron-withdrawing groups, such as fluorine, can stabilize the N1 and N3 anions of this compound derivatives, thereby increasing their acidity. uni.lu
Applications in Biochemical Probes and Enzyme Inhibition
This compound derivatives are widely employed as biochemical probes and markers in molecular biology research. nih.gov Their ability to interfere with fundamental biological processes also makes them valuable as enzyme inhibitors. nih.govbiobasic.com
This compound Analogues as Inhibitors of DNA Repair Enzymes (e.g., UDG inhibitors)
This compound-DNA glycosylases (UDG) are critical DNA repair enzymes responsible for recognizing and excising this compound bases that appear in DNA, either from cytosine deamination or accidental dUMP incorporation. annualreviews.orgnih.govresearchgate.net Given their vital role in maintaining genome integrity and various biological processes, including antibody diversity and viral DNA replication, UNG enzymes are considered promising targets for small molecule inhibitors. nih.govresearchgate.net
Several this compound analogues have demonstrated inhibitory activity against UDG. For example, 6-aminothis compound (B15529) and 5-azathis compound can inhibit UDG almost as effectively as unsubstituted this compound. annualreviews.org While 5-fluorothis compound (5-FU) is a weak inhibitor, it can be excised by E. coli or human this compound-DNA glycosylase, albeit at a significantly slower rate compared to unsubstituted this compound. annualreviews.org Competitive inhibitors of UDG, particularly when incorporated into synthetic oligonucleotides, can be potent. acs.org 1'-Cyano-2'-deoxyuridine (CNdU), a modified nucleotide, acts as a nanomolar competitive inhibitor of this compound DNA glycosylase. acs.org Research has also identified novel fragments, such as tetrahydro-2,4,6-trioxopyrimidinylidene (PyO3), that are enriched in inhibitors of human and vaccinia virus UNG enzymes. researchgate.net Studies suggest that some this compound derivatives may bind to human UNG through two distinct modes: competitively at the active site and at a weaker, noncompetitive site. nih.gov
This compound Derivatives in Nucleic Acid Synthesis Interference for Research
This compound derivatives are extensively utilized in research to interfere with nucleic acid synthesis, providing valuable tools for understanding cellular processes. 5-Fluorothis compound (5-FU) is a well-known example that interferes with both DNA and RNA synthesis. fishersci.ienih.gov Its primary mechanism involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby disrupting nucleoside synthesis and interfering with DNA replication. fishersci.ienih.gov Additionally, the bioactive form of 5-FU can interfere with this compound, affecting regular RNA function and synthesis. nih.gov
Another derivative, 5-aminothis compound, has been shown to block DNA synthesis and induce replication stress. biobasic.com Halogenated 2'-deoxyuridines, such as CldU, BrdU, and IdU, serve as important labeling substrates for studies investigating DNA synthesis and degradation mechanisms. fishersci.se Similarly, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analogue, is incorporated into the DNA of dividing cells and is widely used to assay DNA synthesis in cell culture and to track proliferating cells in various biological systems. wikipedia.orgcenmed.com EdU labeling offers advantages over traditional methods, as its detection does not require harsh heat or acid treatment. wikipedia.org
This compound-Containing Oligonucleotides and Their Research Utility
This compound is an integral component of RNA, serving as one of the four nucleotide bases alongside adenine (B156593), guanine (B1146940), and cytosine. uni.lu The incorporation of this compound into oligonucleotides provides unique research utility, particularly in the study of nucleic acid structure, function, and interactions.
Modified oligonucleotides containing single lesions, such as this compound, are employed for the biochemical characterization of DNA repair pathways, specifically the base excision repair (BER) pathway. mdpi.com Researchers can design oligonucleotides to study the binding of proteins, enzymes, or other molecules to specific DNA or RNA sequences, as well as to investigate the effects of mutations or damage on nucleic acid structure and function. mdpi.com
This compound-containing oligonucleotides are also valuable as probes in identifying RNA and DNA sequencing. biobasic.com For instance, peptide nucleic acids (PNAs), which can act as RNA analogues, have been explored in interaction studies, such as evaluating the ability of ligands to interfere with HuR–PNA complexes. researchgate.net The use of uridine (B1682114) (this compound linked to a ribose sugar) and its derivatives in chemical biology research has inspired the development of novel approaches for enzyme inhibitor discovery and antibiotic development. nih.gov Oligonucleotides containing this compound are also used in various applications, including aptamers, antisense oligonucleotides, molecular barcodes, and gene expression analysis. biobasic.com The efficiency of this compound DNA glycosylase activity can be analyzed using selected oligonucleotides immobilized on surfaces, providing reliable data for understanding DNA repair systems. nih.gov
Table 2: Applications of this compound Derivatives in Research
| This compound Derivative/Class | Primary Research Application/Mechanism |
| 5-Fluorothis compound (5-FU) | Inhibitor of thymidylate synthase, interferes with DNA/RNA synthesis fishersci.ienih.gov |
| 5-Bromothis compound | Antimetabolite, substitutes for thymine in DNA, induces DNA mutation mdpi.comuni.lu |
| 5-Iodothis compound | Antimetabolite, incorporated into DNA wikidata.org |
| 5-Aminothis compound | Blocks DNA synthesis, induces replication stress biobasic.com |
| Halogenated 2'-deoxyuridines (CldU, BrdU, IdU) | Labeling substrates for DNA synthesis and degradation studies fishersci.se |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Assays DNA synthesis, tracks proliferating cells wikipedia.orgcenmed.com |
| 6-Aminothis compound, 5-Azathis compound | Inhibitors of this compound-DNA Glycosylase (UDG) annualreviews.org |
| 1'-Cyano-2'-deoxyuridine (CNdU) | Potent competitive inhibitor of UDG acs.org |
| This compound-containing oligonucleotides | Characterization of DNA repair pathways (e.g., BER) mdpi.com |
| This compound-containing oligonucleotides | Probes for DNA/RNA sequencing, aptamers, antisense oligonucleotides biobasic.com |
| Uridine derivatives | Inspiration for enzyme inhibitor and antibiotic development nih.gov |
Computational and Biophysical Studies of Uracil
Molecular Dynamics Simulations of Uracil Interactions
Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior and interactions of this compound in different environments, including aqueous solutions and within biological macromolecules. These simulations help to understand the forces governing this compound's association and its role in complex biological systems.
Nucleobases, including this compound, exhibit a spontaneous tendency to aggregate in water, forming stacked dimers and multimers. This aggregation is primarily driven by hydrophobic and base-base dispersion interactions researchgate.netacs.org. Ab initio molecular dynamics simulations of this compound monomers and dimers in bulk water have shown that stacking increases the strength of this compound-water hydrogen bonding and alters the hydration structure of this compound researchgate.netacs.org. These changes significantly influence the intensity and shift of the carbonyl stretching band in simulated infrared absorption spectra researchgate.netacs.org.
Computational studies exploring the configurational space of this compound dimers in water using well-tempered metadynamics (wt-MetaD) simulations have classified and ranked stable dimer structures. These studies indicate that free energy differences between hydrogen-bonded and stacked configurations for nucleobases are generally small, often less than 0.5 kcal mol⁻¹ rsc.org. For this compound dimers, specifically, stacking configurations have been reported to have a positive free energy of +0.3 kcal mol⁻¹, suggesting that while stacking occurs, it's a finely balanced interaction rsc.org. The accurate modeling of these weak interactions is crucial for reliably describing the thermodynamics of nucleobases in solution rsc.org.
Hydrogen bonding is a critical interaction for this compound, influencing its structure, stability, and function. In aqueous solutions, this compound forms a first hydration shell composed of up to nine water molecules, with six water molecules hydrogen-bonded to the amide and carbonyl groups and three further water molecules tending to approach the ring through π-hydrogen bonding acs.org. Molecular dynamics simulations have been used to characterize these hydrogen bonding networks, comparing results to previous structural studies of ground-state hydrated clusters acs.org.
This compound's hydrogen bonding capabilities are also vital in its interactions with other molecules and surfaces. For instance, in ionic liquids, the dissolution mechanism of this compound involves hydrogen bonds between the oxygen atoms of the acetate (B1210297) anion and the N1–H and N3–H groups of this compound, as well as between the acidic aromatic hydrogen atom (H2) of the imidazolium (B1220033) cation and the carbonyl oxygen atoms of this compound acs.org. Furthermore, density functional theory (DFT) calculations, including corrections for dispersive forces, have shown that the formation of this compound monolayer superstructures on gold (100) surfaces is strongly dependent on lateral interactions, particularly hydrogen bonding researchgate.net.
Within biological contexts, hydrogen bonding networks involving this compound are fundamental. For example, in RNA, the U-turn motif involves a signature hydrogen bond between the N3 atom of a conserved this compound and the non-bridging oxygen of a downstream phosphate (B84403) group nih.gov. MD simulations have also revealed the importance of trapped water molecules in forming coupled hydrogen bonding networks within ribozymes, where these water molecules can form extensive hydrogen bonds with each other and RNA functional groups, contributing to structural dynamics and function pnas.org.
Quantum Chemical Calculations on this compound and its Tautomers
Quantum chemical calculations are indispensable for understanding the electronic structure, reactivity, and energetic landscapes of this compound and its various tautomeric forms. These methods provide a detailed atomic-level view of molecular properties that are difficult to obtain experimentally.
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio approaches (e.g., Hartree-Fock, MP2, coupled cluster methods), are widely used to study the electronic structure and reactivity of this compound. These calculations can determine optimized structures, dipole moments, total energies, charge transfer, and other electronic properties of this compound in both gas phase and solution semanticscholar.orgresearchgate.net. For instance, studies show that this compound exhibits higher polarity, stability, and band gap in water compared to the gas phase semanticscholar.orgresearchgate.net. The bond lengths of this compound can also change slightly in solution, particularly for bonds involving highly electronegative oxygen atoms, due to hydrogen bonding with water semanticscholar.org.
Theoretical studies also delve into the reactivity of this compound derivatives. For example, molecular electrostatic potential (MEP) surfaces are used to visualize the reactive behavior of molecules, indicating regions susceptible to electrophilic or nucleophilic attack dergipark.org.tr. Calculations have shown that the N1 atom of this compound is typically more easily alkylated than the N3 atom dergipark.org.tr. Furthermore, quantum-based methods are employed to model the interaction of this compound with other molecules, such as in the flavin-dependent enzyme RutA, where they characterize how ligands like this compound are accommodated within the protein to favor reaction pathways chemrxiv.org.
The study of this compound's reaction products with radicals, such as the ·OH radical, also benefits from quantum chemical calculations. Methods like CASPT2//CASSCF theory have been used to assign transient absorption UV-Vis spectra of ·OH addition adducts of this compound, identifying the specific adducts responsible for observed absorption bands aip.org.
This compound can exist in several tautomeric forms, which are interconvertible isomers differing by the relocation of a hydrogen atom and a shift in bond positions rsc.org. The most stable tautomeric form of neutral this compound is the dioxo-form (1H,3H-pyrimidine-2,4-dione), also known as U13 rsc.orgmdpi.com. Quantum chemical calculations consistently predict this form to be the most stable rsc.orgmdpi.com. For example, studies at the 6-31G** SCF level, including correlation and zero-point energy effects, predict the dioxo-form to be significantly more stable than the 2-hydroxy-4-oxo and 2-oxo-4-hydroxy forms, by 46 and 52 kJ mol⁻¹, respectively rsc.org.
However, the energetic landscape of this compound tautomerism can be complex, especially in different environments or when interacting with other molecules. While the diketo form (U13) dominates in vacuo, calculations considering the effect of ions or solvation can reveal the coexistence of other tautomers. For instance, in the presence of a deprotonated carboxylic group and a Na⁺ ion, enolic tautomers of this compound can become more stable than diketo ones, making experimental UV and ¹H NMR data understandable nih.gov. In dimethyl sulfoxide (B87167) (DMSO) solution, quantum chemical calculations using the CPCM solvation model suggest a coexistence of diketo and enolic tautomers in a ratio of 53%:47% nih.gov.
The energy barriers for intramolecular proton transfers between this compound tautomers are typically high in the gas phase (110–180 kJ mol⁻¹), but they can decrease significantly in the presence of water molecules mdpi.com. The interconversion of tautomers can also be influenced by illumination and temperature changes researchgate.net. The precise calculation of tautomer ratios in solution is crucial in fields like computer-aided drug discovery, as tautomerism can alter a molecule's polarity, hydrogen bonding patterns, and reactivity rsc.org.
Computational Approaches to Enzyme-Uracil Interactions
Computational methods play a pivotal role in understanding the intricate interactions between this compound and enzymes, particularly those involved in DNA repair pathways. These approaches shed light on recognition mechanisms, binding affinities, and catalytic processes.
A prime example is this compound-DNA Glycosylase (UDG), a crucial enzyme in the base excision repair (BER) pathway that removes this compound from damaged DNA nih.govnih.gov. This compound can appear in DNA due to cytosine deamination or misincorporation of deoxyuridine monophosphate (dUMP) during DNA synthesis nih.gov. Computational studies employing multiple methods have investigated UDG's stability, charge distribution, and electrostatic binding forces with DNA nih.govresearchgate.net.
These studies reveal that the entire UDG binding interface, not just the active site pocket, contributes to the attractive binding force with the this compound base in damaged DNA nih.govresearchgate.net. UDG is known to scan the DNA backbone for this compound bases, then use its "pocket" to bind closely to the this compound, and finally catalyze the hydrolysis of the N-glycosylic bond nih.gov. Computational docking, often combined with experimental techniques like hydrogen/deuterium exchange mass spectrometry (DXMS), helps to create 3D models of protein-DNA interactions and identify solvent-exposed protein surfaces that interact with DNA oup.com. For UNG, computational docking identified DNA-binding surfaces outside the active site that are not evident in crystallographic structures, suggesting their role in local this compound search or binding the abasic DNA product oup.com.
Quantum-based modeling has also been applied to enzyme-uracil interactions, such as the complex of the flavin-dependent enzyme RutA with this compound and molecular oxygen. These methods are essential for characterizing the structure of reactants in the enzyme active site and understanding the chain of chemical reactions chemrxiv.org.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) with respect to another (receptor) when they form a stable complex. This method is widely applied in medicinal research to study how different molecular structures, such as drugs, enzymes, or proteins, best fit together, and to predict their binding affinities envirobiotechjournals.comresearchgate.net. The process typically involves building a receptor's three-dimensional structure, identifying its active site, and then selecting and preparing the ligand envirobiotechjournals.com. Scoring functions are employed to delineate correct binding poses and estimate binding affinity envirobiotechjournals.comnih.gov.
Recent studies have utilized molecular docking to investigate the interactions of this compound and its derivatives with various biological targets. For instance, novel this compound-azole hybrid compounds have been designed and synthesized, with computational studies including molecular docking, molecular dynamic simulation, and density functional theory (DFT) used to evaluate their cytotoxic activity nih.govresearchgate.net. One such compound, 4j, demonstrated significant inhibitory activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HEPG-2) cell lines, with IC50 values of 16.18 ± 1.02 µM and 7.56 ± 5.28 µM, respectively nih.govresearchgate.net. Docking analysis revealed that compound 4j binds effectively to the active site of the Epidermal Growth Factor Receptor (EGFR) protein, forming a stable complex nih.govresearchgate.net.
Another study explored novel pyrimidine (B1678525) derivatives, including this compound derivatives, for their interaction with the EGFR enzyme (PDB ID: 7JXQ) ekb.eg. Molecular docking studies using the MOE (2015) program indicated that compound 3b exhibited greater activity compared to compound 3a ekb.eg. Furthermore, this compound cellulosic aldehyde derivatives have been investigated, with molecular docking simulations exploring their interactions with various proteins, including Topoisomerase II and HSP90 researchgate.netresearchgate.net. One derivative, MDAU(4), showed potential as an anticancer agent by reducing the expression levels of Wnt signaling cascade genes (β-Catenin, c-Myc, Cyclin D1, and MMP7) in lung cancer cells (A549) researchgate.net.
In the context of DNA interactions, a novel this compound-derived organic molecule, (E)-5-((3-chloro-2-hydroxybenzylidene)amino) pyrimidine-2,4(1H,3H)-dione (3-Cl-5-AAU), was synthesized and its interaction with DNA (PDB ID: 1BNA) was explored computationally dergipark.org.tr. Docking analysis suggested that this molecule acts as a minor groove binder, with encouraging interaction strength through hydrogen bonding dergipark.org.tr.
The prediction of protein-ligand binding affinity has seen advancements with the integration of machine learning and deep learning approaches, which complement traditional molecular docking and molecular dynamics simulations frontiersin.orgoup.com. These methods leverage 3D atomic representations and graph representations of protein-ligand structures to predict interactions and binding affinities, often without requiring co-crystal structures frontiersin.org.
Table 1: Select Molecular Docking and Binding Affinity Findings for this compound Derivatives
| Compound/Derivative | Target(s) | Cell Line (if applicable) | IC50 Value (µM) | Key Binding Site/Interaction | Source(s) |
| Compound 4j | EGFR | MCF-7 | 16.18 ± 1.02 | EGFR active site | nih.govresearchgate.net |
| Compound 4j | EGFR | HEPG-2 | 7.56 ± 5.28 | EGFR active site | nih.govresearchgate.net |
| Compound 3b | EGFR | N/A | More active than 3a | EGFR (PDB ID: 7JXQ) | ekb.eg |
| MDAU(4) | Topoisomerase II, HSP90, Wnt signaling pathway | A549, Caco2 | Anti-proliferative activity | Various proteins | researchgate.netresearchgate.net |
| 3-Cl-5-AAU | DNA | N/A | N/A | Minor groove binding | dergipark.org.tr |
Simulations of Base Flipping Mechanisms
Base flipping is a crucial biophysical event in nucleic acids, particularly significant in DNA repair processes where enzymes like this compound DNA Glycosylase (UDG) recognize and excise damaged or non-native bases, such as this compound, from the DNA helix oup.commpg.denih.govnih.govfrontiersin.org. This mechanism involves the extrusion of a nucleotide from the DNA double helix into an extrahelical state, making the base accessible to the enzyme's active site oup.commpg.denih.govfrontiersin.org.
Computational methods, especially molecular dynamics (MD) simulations and enhanced sampling techniques like metadynamics, have been extensively used to investigate the atomistic details and energetics of base flipping nih.govin2p3.frnih.govacs.org. These simulations have explored both spontaneous base flipping in naked DNA and enzyme-assisted flipping mpg.denih.gov. Experimental evidence suggests that base flipping can occur spontaneously in solution on a millisecond timescale, as observed through NMR studies mpg.de.
Two primary pathways for base flipping have been identified: through the major groove or the minor groove of the DNA double strand oup.commpg.deacs.org. While some studies suggest that the major groove path is more favored for larger purine (B94841) bases, damaged DNA nucleotides like this compound in U·G and thymine (B56734) in T·G mispairs exhibit considerably lower flipping barriers compared to their canonical counterparts, which facilitates rapid lesion localization by repair proteins oup.com.
Molecular dynamics simulations have provided quantitative data on the energy barriers associated with this compound base flipping. For instance, in studies of this compound base flipping in dsDNA containing cyclobutane (B1203170) pyrimidine dimers (CPD) and their photo-repaired form (CPDb), specific energy barrier values have been calculated for both major and minor groove pathways in2p3.fr.
Table 2: Energy Barriers for this compound Base Flipping in dsDNA
| DNA Lesion | Flipping Pathway | Energy Barrier (kcal/mol) | Source |
| CPD | Major Groove | 6.9 | in2p3.fr |
| CPD | Minor Groove | 13.0 | in2p3.fr |
| CPDb | Major Groove | 7.8 | in2p3.fr |
| CPDb | Minor Groove | 10.0 | in2p3.fr |
Simulations have also revealed complex structural changes during base flipping. For example, in simulations of this compound-containing dsDNA, the occurrence of "register-shifted structures" has been reported acs.org. In these structures, upon this compound flipping, a vicinal 3′ thymine can hydrogen bond with the adenine (B156593) across from the this compound, instead of its complementary base acs.org. This register shift can be persistent and sterically hinder the re-entry of this compound into the helix stack, potentially prolonging the exposure of the lesion and facilitating enzymatic recognition and repair acs.org.
Uracil in Astrobiology and Prebiotic Chemistry Research
Abiotic Synthesis of Uracil
The non-biological, or abiotic, synthesis of this compound from simple precursor molecules is a cornerstone of theories suggesting an extraterrestrial origin for the components of life. Laboratory experiments simulating conditions in space have successfully demonstrated various pathways for its formation.
Scientists have identified several plausible precursor molecules and reaction pathways for the abiotic synthesis of this compound. Theoretical and experimental studies show that this compound can be formed from simple molecules believed to be present in prebiotic environments.
Pyrimidine-based Synthesis: One prominent pathway involves the ultraviolet (UV) irradiation of pyrimidine (B1678525), a simpler aromatic heterocyclic compound, in water (H₂O) ice. semanticscholar.orgnasa.govnih.gov Experiments simulating interstellar and cometary conditions have shown that irradiating H₂O:pyrimidine ice mixtures with UV photons leads to the formation of this compound and its precursor, 4(3H)-pyrimidone. nasa.govnih.govnih.gov The primary effect of the UV photons is the breakdown of H₂O molecules, which then facilitates the oxidation of pyrimidine to form this compound. nasa.govnih.gov
Urea-based Synthesis: Another proposed route involves the reaction of cyanoacetaldehyde with urea (B33335). scilit.com In concentrated urea solutions, such as those that might have existed in evaporating lagoons on early Earth, cyanoacetaldehyde can react to form cytosine in significant yields, which can then be hydrolyzed to form this compound. scilit.com Urea itself has been identified in meteorites and is believed to be synthesized in interstellar ices, lending support to its role as a key precursor. nasa.govnih.gov
HCN-derived Pathways: Hydrogen cyanide (HCN) is considered a critical starting material in many prebiotic synthesis models. rsc.orgresearchgate.net Theoretical studies have identified precursors derived from HCN, such as 1,2-diaminomaleonitrile (DAMN) and formamide, which can lead to the formation of various nucleobases, including this compound, through complex reaction pathways involving free radicals. rsc.org
Evidence supporting the abiotic synthesis of this compound is not confined to laboratory simulations; it is also found in the analysis of extraterrestrial materials and astronomical observations.
Interstellar and Cometary Ices: The successful synthesis of this compound from the UV irradiation of pyrimidine in H₂O-rich ice mixtures under conditions relevant to interstellar and cometary environments suggests that these cosmic ices are viable locations for its formation. semanticscholar.orgnasa.govnih.gov The process involves the photo-oxidation of pyrimidine within the ice mantle on the surface of cold interstellar grains. nasa.govnih.gov
Meteorites: The detection of this compound in carbonaceous chondrite meteorites provides strong evidence for its extraterrestrial origin. wikipedia.orgwiley.com this compound has been identified in the Murchison meteorite, with isotopic analysis of its carbon atoms (¹²C/¹³C ratios) confirming that it was formed extraterrestrially and is not a result of terrestrial contamination. wikipedia.orgwikipedia.org More recently, analysis of pristine samples from the near-Earth asteroid (162173) Ryugu, collected by the Hayabusa2 spacecraft, confirmed the presence of this compound. nih.gov This finding, from a sample with no exposure to Earth's biosphere, provides further compelling evidence for its synthesis in space. nih.govwikipedia.org
Stability of this compound in Extreme Extraterrestrial Conditions
For this compound formed in space to be delivered to a nascent planet and participate in the origin of life, it must be able to withstand the harsh conditions of extraterrestrial environments, including intense radiation.
Ionizing radiation from cosmic rays is a significant destructive force in space. Studies on the radiolytic destruction of this compound help determine its survivability. Experiments using proton beams to simulate cosmic rays have measured the destruction kinetics of this compound in various ice matrices at temperatures relevant to interstellar and Solar System environments (20 K and 150 K). nasa.govresearchgate.netnih.gov
Key findings from these studies include:
this compound is destroyed much more rapidly when diluted in H₂O or carbon dioxide (CO₂) ice compared to its pure (neat) form. nasa.govresearchgate.netnih.gov This is due to indirect radiolysis, where reactive intermediates formed from the irradiated ice matrix (e.g., O from CO₂) contribute to this compound's destruction. nasa.gov
The rate of destruction is faster in CO₂-dominated ices than in H₂O-dominated ones. nasa.govresearchgate.netnih.gov
Destruction is slightly faster at a higher temperature of 150 K compared to 20 K. nasa.govresearchgate.netnih.gov
Despite these destructive processes, extrapolations from laboratory data suggest that this compound can be preserved in ices for significant astronomical timescales. nasa.govresearchgate.netnih.gov
| Environment | Ice Composition | Temperature | Estimated Half-Life (years) | Source |
|---|---|---|---|---|
| Cold Planetary Bodies (e.g., Comets, Pluto) | This compound in H₂O or CO₂ ice | 20 K - 150 K | Up to ~10⁷ | nasa.govresearchgate.netnih.gov |
These findings highlight that applying destruction rates measured for pure this compound can lead to a significant overestimation of its lifetime in space by over 1000%. nasa.govresearchgate.netnih.gov
Ultraviolet (UV) radiation is another major factor affecting the stability of molecules in space. Experimental studies have shown that this compound is sensitive to UV exposure. acs.org When irradiated with UV light, this compound can undergo chemical changes, leading to the formation of various photoproducts. One significant product identified through Raman microscopy and quantum calculations is the trans-syn cyclobutane (B1203170) dimer of this compound. acs.org The formation of such dimers indicates that while UV light can alter this compound, it does not necessarily lead to the complete fragmentation of the pyrimidine ring. acs.org Other identified photoproducts from the UV irradiation of pyrimidine to form this compound include 4(3H)-pyrimidone. nasa.gov
Implications for Origin of Life Theories (e.g., RNA World Hypothesis)
The research into this compound's abiotic synthesis and stability has profound implications for the RNA World Hypothesis . wikipedia.orgnih.gov This hypothesis posits that life on Earth went through an early stage where self-replicating RNA molecules were the primary entities for storing genetic information and catalyzing biochemical reactions, a role now filled by DNA and proteins, respectively. nih.govbartleby.com
The viability of the RNA World Hypothesis depends on a plausible prebiotic pathway for the formation and accumulation of RNA's building blocks, the ribonucleotides. This compound is one of the four essential nucleobases in RNA. wikipedia.org The demonstration that this compound can be synthesized abiotically in extraterrestrial environments and survive delivery to the early Earth via meteorites provides a crucial link in this process. nih.govwikipedia.orgwiley.com It supports the scenario that the fundamental components of RNA were available on the prebiotic Earth, setting the stage for the chemical evolution that could lead to the first self-replicating RNA molecules. nih.govbartleby.com The unique chemical properties of this compound, including its ability to pair with any other RNA base, may also help explain the structural flexibility and versatility of RNA that would have been essential in a primitive biological world. lbl.gov
Advanced Analytical Methodologies for Uracil Detection and Quantification in Research
Chromatographic Techniques (e.g., UHPLC-HRMS)
Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the quantitative analysis of uracil in complex biological samples. Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) provides exceptional sensitivity, specificity, and speed.
This technique first separates this compound and its related metabolites from other components in a sample matrix using a chromatography column. The separated compounds are then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions with high accuracy. This allows for unambiguous identification and precise quantification.
A common approach involves developing and validating a UHPLC-tandem mass spectrometry (MS/MS) method for the simultaneous quantification of this compound and its catabolite, 5,6-dihydrothis compound (UH2), in human plasma. nih.gov In such methods, analytes are typically extracted from the plasma, separated on a C18 column, and detected using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net This mode offers high specificity by monitoring a specific precursor-to-product ion transition for each analyte. For instance, the transition for this compound can be set to m/z 112.82 → 70.05. nih.govresearchgate.net The use of an internal standard, such as 5-Bromo-uracil, is crucial for correcting variations in sample processing and instrument response. nih.govresearchgate.net These methods are characterized by their excellent linearity over a defined concentration range and short analysis times, often under five minutes per sample. nih.gov
The high sensitivity of LC-MS/MS is essential, as this compound is often present at very low levels in cellular DNA. worldscientific.com This makes the technique suitable for routine quantitative determination in research and clinical practice. nih.gov
| Parameter | Finding |
|---|---|
| Analytes Quantified | This compound (U), 5,6-Dihydrothis compound (UH2) |
| Internal Standard | 5-Bromo-uracil (UBr) |
| Linearity Range | 0.625–160.0 ng/mL |
| Correlation Coefficient (r²) | > 0.9999 |
| Intra-batch Precision | ≤ 7.3% |
| Inter-batch Precision | ≤ 8.6% |
| Total Run Time | 4.5 minutes per injection |
Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, UV-Vis, Fourier-Transform Infrared, X-ray Photoelectron Spectroscopy)
Spectroscopic techniques are indispensable tools for both the structural elucidation and quantification of this compound. imgroupofresearchers.com These methods rely on the interaction of electromagnetic radiation with the molecule to generate a characteristic spectrum. fiveable.me
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful method for obtaining detailed information about the molecular structure and chemical environment of this compound and its derivatives. mdpi.com It exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C. fiveable.me By analyzing the chemical shifts, coupling constants, and signal intensities in an NMR spectrum, researchers can confirm the identity of this compound and study its interactions with other molecules.
UV-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of ultraviolet or visible light by a molecule. imgroupofresearchers.com this compound contains chromophores that absorb UV light in the 200–400 nm range, leading to electronic transitions. imgroupofresearchers.com According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration, making UV-Vis a simple, rapid, and cost-effective method for routine quantification of this compound in solution. imgroupofresearchers.comlabmanager.com For example, the maximum absorption of 5-hydroxymethylthis compound, a this compound derivative, has been experimentally observed at 275 nm in a DMSO solvent. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. fiveable.me The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups (e.g., C=O, N-H). mdpi.comnih.gov This makes it a valuable tool for identifying this compound and studying changes in its chemical structure. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique used to investigate the electronic states and elemental composition of a sample. nih.gov By irradiating the sample with X-rays, it measures the kinetic energy of emitted electrons. This provides information on the elements present, their chemical states, and their bonding environments, making it a useful tool for characterizing this compound in solid-state or surface-bound forms.
| Technique | Principle | Primary Application for this compound |
|---|---|---|
| NMR | Measures the resonance of atomic nuclei in a magnetic field. | Detailed structural elucidation and confirmation. mdpi.com |
| UV-Vis | Measures absorption of UV/visible light due to electronic transitions. imgroupofresearchers.com | Routine quantification in solution. labmanager.com |
| FTIR | Measures absorption of infrared radiation causing molecular vibrations. fiveable.me | Identification of functional groups and structural confirmation. mdpi.com |
| XPS | Measures kinetic energy of electrons ejected by X-ray irradiation. nih.gov | Analysis of elemental composition and chemical states. nih.gov |
Enzymatic Assays for this compound-Related Activity
Enzymatic assays are designed to measure the activity of specific enzymes that interact with or modify this compound. These assays are critical for studying DNA repair mechanisms and pyrimidine (B1678525) metabolism.
One of the most studied enzymes is This compound-DNA Glycosylase (UDG) , which is responsible for recognizing and removing this compound from DNA to initiate the base excision repair (BER) pathway. nih.govnih.gov The abnormal expression of UDG is linked to various human diseases. acs.org Numerous assays have been developed to sensitively detect UDG activity. A common strategy involves using a DNA probe containing a this compound base. acs.org In the presence of active UDG, the this compound is excised, creating an apurinic/apyrimidinic (AP) site. acs.org This site can then be cleaved by an endonuclease, triggering a signal. acs.org Advanced methods have employed strategies like rolling circle amplification (RCA) to amplify the signal, achieving detection limits as low as 1.7 × 10⁻⁵ U/mL. acs.org These highly sensitive assays are vital for studying fundamental biochemical processes and for potential diagnostic applications. acs.orgacs.org
Another example is the assay for This compound/thymine (B56734) dehydrogenase , an oxidoreductase involved in the oxidative degradation pathway of pyrimidines in some microorganisms. creative-enzymes.com The activity of this enzyme can be measured using spectrophotometric assays that monitor the change in absorbance of an electron acceptor, such as 2,6-dichlorophenolindophenol, as it is reduced during the oxidation of this compound to barbiturate. creative-enzymes.com Such assays are fundamental for characterizing the enzyme and understanding its role in metabolic pathways. creative-enzymes.com
| Enzyme | Assay Principle | Detection Method | Significance |
|---|---|---|---|
| This compound-DNA Glycosylase (UDG) | Measures the excision of this compound from a DNA probe, creating an AP site that triggers a signaling cascade. acs.org | Fluorescence (e.g., via rolling circle amplification). acs.org | Studying DNA repair, screening for enzyme inhibitors. acs.org |
| This compound/Thymine Dehydrogenase | Measures the reduction of an electron acceptor coupled to the oxidation of this compound. creative-enzymes.com | Spectrophotometry (change in absorbance). creative-enzymes.com | Characterizing pyrimidine degradation pathways. creative-enzymes.com |
Future Directions in Uracil Research
Elucidating Novel Biological Functions of Uracil Beyond Canonical Roles
While this compound's primary association is with RNA, its presence and metabolism in other biological contexts, particularly DNA, are areas of intense investigation. The transient or aberrant incorporation of this compound into DNA, often stemming from cytosine deamination, necessitates robust DNA repair mechanisms involving enzymes like this compound DNA glycosylases mdpi.comresearchgate.net. This highlights a crucial, non-canonical role for this compound in DNA integrity and repair pathways, indicating its involvement in maintaining genomic stability.
Beyond its direct nucleic acid roles, this compound exhibits diverse biological activities through its derivatives. This compound derivatives are recognized as "privileged structures" in drug discovery due to their broad spectrum of biological activities, including antiviral, anti-tumor, herbicidal, insecticidal, and bactericidal properties researchgate.netnih.govresearchtrends.net. For instance, their antiviral potential often involves inhibiting key steps in viral replication pathways, demonstrating efficacy against viruses such as HIV, hepatitis B and C, and herpes viruses nih.govresearchtrends.net. Furthermore, some this compound derivatives have been identified as potential epigenetic marks, suggesting a role in gene regulation beyond the direct genetic code researchtrends.net. This compound itself has been found to act as an allosteric regulator and coenzyme in both human and plant biological systems, indicating a broader metabolic and regulatory function fishersci.ca. The exploration of "unnatural nucleobase pairs (UBP-XNAs)" that can mimic the function of canonical base pairs also represents a frontier in synthetic biology, potentially expanding the information content encoded in living organisms portlandpress.com.
Development of Advanced this compound-Based Research Tools and Methodologies
The unique chemical properties of this compound have facilitated the development of innovative tools and methodologies critical for molecular biology and biotechnology. This compound-based excision cloning (USER cloning) stands out as a significant advancement, offering a ligase-free method for DNA cloning that leverages this compound residues incorporated into primers and the activity of this compound DNA glycosylase labster.comnih.gov. This technique simplifies the cloning of PCR fragments, enabling high-fidelity and efficient manipulation of DNA nih.gov.
Further methodological advancements include the development of sophisticated techniques for detecting genomic this compound patterns and performing genome-wide this compound mapping mdpi.com. These methods are crucial for understanding the precise location and biological significance of this compound in DNA, particularly in contexts of DNA damage, repair, and epigenetic modifications mdpi.com. Researchers are also focused on the synthesis of novel this compound nucleoside analogs with improved pharmacokinetic and pharmacodynamic profiles, aiming to enhance their therapeutic potential ontosight.ai. This compound derivatives serve as versatile building blocks for the synthesis of modified nucleic acids, which are invaluable in various molecular biology research and diagnostic applications ontosight.ai. Moreover, quantitative structure-activity relationship (QSAR) studies are increasingly employed to analyze this compound-based compounds, guiding the rational design of new inhibitors, such as histone deacetylase inhibitors, by correlating their chemical structure with biological activity researchgate.net.
Integration of Multi-Omics Data for System-Level Understanding of this compound Biology
A holistic understanding of this compound's roles in biological systems necessitates the integration of multi-omics data. Multi-omics approaches combine data from various high-throughput technologies, including genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive and nuanced view of complex molecular interactions and regulatory mechanisms bioscipublisher.commdpi.comnih.govoup.com. While direct studies specifically integrating this compound-focused multi-omics data are emerging, the principles of this integrative biology are highly applicable to understanding the broader impact of this compound.
Compound Name and PubChem CID Table
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